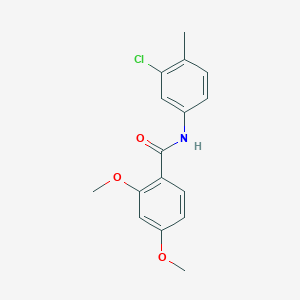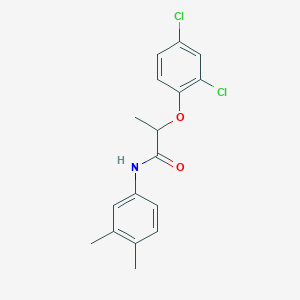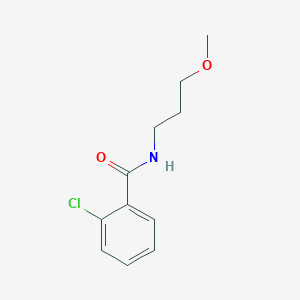
2-chloro-N-(3-methoxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methoxypropyl)benzamide, also known as CMMPB, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of benzamides and has been investigated for its effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(3-methoxypropyl)benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action may contribute to its potential therapeutic effects on neurological disorders.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxypropyl)benzamide has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(3-methoxypropyl)benzamide in lab experiments is its specificity for dopamine D2 and serotonin 5-HT1A receptors, which allows for more targeted studies. However, one limitation is that its effects may vary depending on the animal model used, which may limit its translational potential.
Orientations Futures
There are several future directions for research on 2-chloro-N-(3-methoxypropyl)benzamide. One possible direction is to investigate its potential therapeutic effects on other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to further elucidate its mechanism of action and identify potential molecular targets for drug development. Additionally, more translational studies are needed to determine its potential as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-methoxypropyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-chloro-N-(3-methoxypropyl)benzamide has been studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In preclinical studies, 2-chloro-N-(3-methoxypropyl)benzamide has shown promising results in improving cognitive function and reducing motor deficits.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
2-chloro-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
Clé InChI |
VZIDWXFEEUFPQI-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1Cl |
SMILES canonique |
COCCCNC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



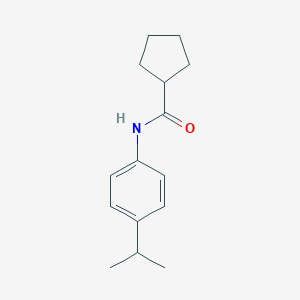

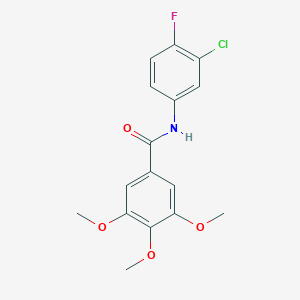


![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)

![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)
